An In-depth Technical Guide to 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
An In-depth Technical Guide to 2-Benzofurancarboxaldehyde, 6,7-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and conformational rigidity make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, yet under-documented derivative: 2-Benzofurancarboxaldehyde, 6,7-dimethyl- . Due to the limited availability of direct experimental data for this particular molecule, this document serves as both a repository of known information on closely related analogues and a predictive guide based on established chemical principles. We will delve into its predicted physicochemical properties, propose a robust synthetic strategy, and explore its potential reactivity and applications, particularly in the realm of drug discovery. Our objective is to provide a scientifically grounded resource that empowers researchers to synthesize, understand, and utilize this promising chemical entity.
Molecular Profile and Physicochemical Properties
2-Benzofurancarboxaldehyde, 6,7-dimethyl- is a derivative of the parent compound 2-benzofurancarboxaldehyde, featuring two methyl groups on the benzene ring. These alkyl substitutions are expected to subtly influence the molecule's electronic and physical properties.
Structural Information
-
IUPAC Name: 6,7-dimethyl-1-benzofuran-2-carbaldehyde
-
Molecular Formula: C₁₁H₁₀O₂
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Molecular Weight: 174.19 g/mol
-
Canonical SMILES: CC1=C(C2=C(C=C1)OC=C2C=O)C
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-, with data for the parent compound, 2-Benzofurancarboxaldehyde (CAS: 4265-16-1), provided for comparison.[2][3][4][5] The predictions for the dimethylated derivative are extrapolated based on the known effects of alkyl substitution.
| Property | 2-Benzofurancarboxaldehyde (Parent Compound) | 2-Benzofurancarboxaldehyde, 6,7-dimethyl- (Predicted) | Justification for Prediction |
| Molecular Weight | 146.14 g/mol [3] | 174.19 g/mol | Addition of two methyl groups (2 x CH₂) |
| Boiling Point | 135 °C at 18 mmHg[5] | > 135 °C at 18 mmHg | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Density | 1.206 g/mL at 25 °C[5] | ~1.1-1.2 g/mL | Methyl groups may slightly decrease density, but the overall effect is likely minimal. |
| logP (o/w) | 2.3 (estimated)[3] | ~2.8 - 3.2 | The two methyl groups significantly increase the lipophilicity of the molecule. |
| Polar Surface Area | 30.21 Ų | 30.21 Ų | The core polar groups (furan oxygen and aldehyde) remain unchanged. |
| Solubility | Soluble in alcohol; sparingly soluble in water. | Expected to be more soluble in nonpolar organic solvents and less soluble in water than the parent compound. | Increased lipophilicity due to the methyl groups. |
Proposed Synthesis and Experimental Protocol
While a specific synthesis for 6,7-dimethyl-2-benzofurancarboxaldehyde is not explicitly documented, a reliable synthetic route can be devised based on established methods for constructing the benzofuran ring system, such as the Perkin rearrangement or reactions starting from substituted salicylaldehydes.[6][7] A plausible and efficient approach would involve the Vilsmeier-Haack formylation of a 6,7-dimethyl-2-coumarone (also known as 6,7-dimethylbenzofuran).
Synthetic Scheme
A logical synthetic pathway would begin with the commercially available 3,4-dimethylphenol, proceeding through cyclization to form the benzofuran core, followed by formylation at the C2 position.
Caption: Proposed two-step synthesis of 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Detailed Experimental Protocol
Step 1: Synthesis of 6,7-dimethylbenzofuran
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Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent such as toluene, add chloroacetaldehyde dimethyl acetal (1.2 eq).
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Cyclization: Add polyphosphoric acid (PPA) portion-wise to the stirred mixture. Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction to room temperature and pour it onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 6,7-dimethylbenzofuran.
Step 2: Vilsmeier-Haack Formylation of 6,7-dimethylbenzofuran
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Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve 6,7-dimethylbenzofuran (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.
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Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
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Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude aldehyde can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
Spectroscopic Profile (Predicted)
No experimental spectra for 2-Benzofurancarboxaldehyde, 6,7-dimethyl- are currently available. However, a predictive analysis based on the known spectra of related benzofuran derivatives allows for a reliable estimation of its key spectroscopic features.[8][9][10]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aldehyde-H | 9.8 - 9.9 | Singlet (s) | - | Deshielded proton characteristic of an aldehyde. |
| H-3 | 7.6 - 7.7 | Singlet (s) | - | Proton on the furan ring, adjacent to the aldehyde. |
| H-4 | 7.3 - 7.4 | Doublet (d) | ~8.0 | Aromatic proton ortho to H-5. |
| H-5 | 7.1 - 7.2 | Doublet (d) | ~8.0 | Aromatic proton ortho to H-4. |
| 7-CH₃ | 2.4 - 2.5 | Singlet (s) | - | Methyl group at position 7. |
| 6-CH₃ | 2.3 - 2.4 | Singlet (s) | - | Methyl group at position 6. |
¹³C NMR Spectroscopy
The carbon NMR will reflect the different electronic environments of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Aldehyde) | 178 - 180 | Carbonyl carbon, highly deshielded. |
| C-2 | 153 - 155 | Furan carbon bearing the aldehyde group. |
| C-7a | 150 - 152 | Bridgehead carbon. |
| C-3a | 128 - 130 | Bridgehead carbon. |
| C-6 | 135 - 137 | Aromatic carbon with methyl substituent. |
| C-7 | 125 - 127 | Aromatic carbon with methyl substituent. |
| C-4 | 123 - 125 | Aromatic CH. |
| C-5 | 120 - 122 | Aromatic CH. |
| C-3 | 115 - 117 | Furan CH. |
| 7-CH₃ | 15 - 17 | Methyl carbon. |
| 6-CH₃ | 14 - 16 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde group.
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~2820 and ~2720 cm⁻¹: C-H stretches of the aldehyde (Fermi doublet).
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~1680-1700 cm⁻¹: Strong C=O stretching vibration of the aromatic aldehyde.
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~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic and furan rings.
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~1100-1250 cm⁻¹: C-O-C stretching of the furan ether linkage.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 2-Benzofurancarboxaldehyde, 6,7-dimethyl- is dictated by its two primary functional components: the benzofuran nucleus and the aldehyde group.
Reactivity Profile
Caption: Key reaction pathways for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-.
The aldehyde group is a versatile handle for a variety of chemical transformations, including:
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Oxidation to the corresponding 6,7-dimethyl-2-benzofurancarboxylic acid.
-
Reduction to (6,7-dimethyl-1-benzofuran-2-yl)methanol.
-
Reductive amination to introduce amine functionalities.
-
Condensation reactions (e.g., Knoevenagel, Aldol) to extend the carbon skeleton.
-
Wittig and related olefination reactions to form vinyl-substituted benzofurans.
The benzofuran ring itself can undergo electrophilic aromatic substitution. The 6,7-dimethyl groups are electron-donating and will activate the benzene ring, directing incoming electrophiles primarily to the C4 and C5 positions.
Potential in Drug Development
Benzofuran derivatives are known to possess a wide array of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[11][12][13] The title compound, as a functionalized benzofuran, represents a valuable starting point for the synthesis of compound libraries for high-throughput screening.
-
Anticancer Agents: Many benzofuran-containing molecules have shown potent antiproliferative activity against various cancer cell lines.[11][14] The aldehyde functionality can be used to synthesize chalcones, pyrazolines, and other heterocyclic systems known for their cytotoxic effects.
-
Enzyme Inhibitors: The benzofuran scaffold has been successfully employed in the design of inhibitors for enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in oncology.[13]
-
Scaffold for Combinatorial Chemistry: The aldehyde group provides a reactive site for the attachment of various pharmacophores, making 2-Benzofurancarboxaldehyde, 6,7-dimethyl- an ideal building block for creating diverse chemical libraries aimed at identifying novel bioactive compounds.
Safety and Handling
No specific safety data exists for 2-Benzofurancarboxaldehyde, 6,7-dimethyl-. Therefore, it should be handled with the precautions appropriate for a novel research chemical and by referencing the safety data for analogous compounds like 2-benzofurancarboxaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Keep in a tightly sealed container in a cool, dry place.
Conclusion
2-Benzofurancarboxaldehyde, 6,7-dimethyl- represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data remains to be published, this guide provides a comprehensive, predictive overview of its properties, a viable synthetic route, and its potential applications. The versatile reactivity of its aldehyde group, combined with the proven biological relevance of the benzofuran core, positions this compound as a valuable building block for the discovery of next-generation therapeutic agents. It is our hope that this technical guide will stimulate further research into this and related compounds, ultimately unlocking their full potential.
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